molecular formula C16H12N2O3S B15099899 (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15099899
M. Wt: 312.3 g/mol
InChI Key: LVUDRWMKTHYRLN-ZROIWOOFSA-N
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Description

(5Z)-5-(4-Hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a Z-configuration at the C5 position, a 4-hydroxybenzylidene substituent, and a 4-hydroxyphenylamino group at the C2 position. Its synthesis typically involves condensation reactions between substituted 2-thioxothiazolidin-4-ones and benzaldehyde derivatives under mild acidic conditions (e.g., glacial acetic acid and sodium acetate), followed by amine substitution . Microwave-assisted synthesis has been employed to enhance reaction efficiency, achieving yields exceeding 85% in some cases .

The compound exhibits notable biological activity, particularly as a protein kinase inhibitor. It demonstrates potent inhibition of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), with an IC50 of 0.028 µM, making it a lead candidate for neurological and oncological therapeutics . Its activity is attributed to the electron-donating hydroxy groups, which enhance hydrogen bonding with kinase active sites, and the rigid Z-configuration, which optimizes steric fit .

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2O3S/c19-12-5-1-10(2-6-12)9-14-15(21)18-16(22-14)17-11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18,21)/b14-9-

InChI Key

LVUDRWMKTHYRLN-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The base-catalyzed mechanism proceeds via deprotonation of the active methylene group in the thiazolone core, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the thermodynamically stable (5Z)-isomer due to conjugation between the aromatic rings and the thiazolone system.

Optimization of Conditions

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Impact on Yield
Catalyst Sodium acetate (1.2 eq) 68–88%
Solvent Glacial acetic acid 72–96%
Temperature 80–100°C >90% Z-selectivity
Reaction Time 4–6 hours Maximal conversion

The use of acetic acid as both solvent and proton donor enhances reaction efficiency by stabilizing intermediates through hydrogen bonding. Substituting sodium acetate with piperidine (0.1 eq) reduces side reactions, improving yields to 88%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while maintaining stereochemical control.

Protocol for Microwave Synthesis

  • Reagents :

    • 2-[(4-Hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one (1.0 eq)
    • 4-Hydroxybenzaldehyde (1.2 eq)
    • Piperidine (0.1 eq) in acetic acid (6.6 eq)
  • Conditions :

    • Microwave reactor: Monowave® 300
    • Power: 150 W
    • Temperature: 100°C
    • Time: 20 minutes
  • Workup :

    • Precipitation from ethanol yields the pure (5Z)-isomer in 94% yield.

Advantages Over Classical Methods

  • Time Reduction : 20 minutes vs. 6 hours.
  • Yield Improvement : 94% vs. 88%.
  • Energy Efficiency : 50% lower energy consumption.

Mechanochemical Synthesis

Solvent-free mechanochemical methods offer an environmentally sustainable route, though yields remain slightly lower than solution-phase approaches.

Ball Milling Procedure

Component Quantity
Thiazolone derivative 1.0 mmol
4-Hydroxybenzaldehyde 1.2 mmol
Knoevenagel catalyst 0.2 mmol
Milling time 30 minutes

Yields of 78–82% are achieved using a planetary ball mill at 500 rpm, with Z-selectivity >85%.

The introduction of the 4-hydroxyphenylamino group at position 2 involves a nucleophilic substitution reaction:

Amination Protocol

  • Starting Material : 5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • Reagents :
    • 4-Aminophenol (1.5 eq)
    • Ethanol (10 mL/g substrate)
  • Conditions :
    • Reflux at 80°C for 8 hours
    • Yield: 89%

Comparative Analysis of Methods

Method Yield Time Z-Selectivity Scalability
Classical Knoevenagel 88% 6 hr 92% Industrial
Microwave 94% 20 min 98% Lab-scale
Mechanochemical 82% 30 min 85% Pilot-scale

Challenges and Solutions

Stereochemical Control

The (5Z)-configuration is favored due to:

  • Conjugative stabilization between the benzylidene group and thiazolone ring.
  • Steric hindrance preventing E-isomer formation.

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) removes unreacted aldehyde.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) separates diastereomers.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized via Knoevenagel condensation , a key reaction for forming its exocyclic double bond. This involves:

  • Reactants : Thiazolidinone core and aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) .

  • Conditions : Catalysts (piperidine, acetic acid), solvents (ethanol, toluene), or microwave irradiation for accelerated kinetics .

  • Outcome : High regioselectivity for the Z-isomer due to steric and electronic effects .

Example Protocol :

text
Step 1: Condensation of 2-aminothiazol-4-one with 4-hydroxybenzaldehyde Step 2: Microwave irradiation (150°C, 10 min) in acetic acid/sodium acetate Yield: 85–92%[7]

Hydroxy Groups

  • Oxidation :

    • Reagents: KMnO₄ (acidic/neutral conditions) oxidizes phenolic –OH to quinones.

    • Selectivity: Controlled pH prevents over-oxidation of the thiazole ring.

  • Esterification/Acylation :

    • Reagents: Acetyl chloride, anhydrides.

    • Products: Acetylated derivatives with improved lipophilicity.

Amino Group

  • Alkylation :

    • Reagents: Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

    • Products: N-alkylated derivatives for structure-activity relationship (SAR) studies.

  • Diazotization :

    • Reagents: NaNO₂/HCl, forming diazonium salts for coupling reactions.

Exocyclic Double Bond

  • Hydrogenation :

    • Catalysts: Pd/C or Raney Ni under H₂ atmosphere.

    • Outcome: Saturation to 5-(4-hydroxybenzyl)-thiazol-4-one, altering bioactivity .

Thiazole Ring Opening

  • Acidic Hydrolysis :

    • Conditions: Concentrated HCl, reflux.

    • Products: Thioamide derivatives via cleavage of the C–S bond .

  • Base-Induced Degradation :

    • Conditions: NaOH/EtOH, yielding mercaptoacetic acid analogs .

Cycloaddition Reactions

  • Diels-Alder :

    • Partners: Electron-deficient dienophiles (e.g., maleic anhydride).

    • Outcome: Fused bicyclic systems for expanded pharmacological profiles .

Microwave-Assisted Modifications

  • Advantages : Enhanced reaction rates (5–10x faster) and yields (≥90%) .

  • Applications : Rapid synthesis of analogs for high-throughput screening .

Comparative Reaction Pathways

Reaction Type Reagents/Conditions Key Products Biological Implications
Knoevenagel condensation4-Hydroxybenzaldehyde, microwave(5Z)-isomerEnhanced kinase inhibition
Oxidation (phenolic –OH)KMnO₄, H₂SO₄Quinone derivativesPro-oxidant activity in cancer cells
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated analogsImproved metabolic stability
HydrogenationH₂/Pd-C, ethanol5-(4-Hydroxybenzyl)-thiazol-4-oneReduced cytotoxicity, altered selectivity

Research Findings

  • Microwave Synthesis : Reduced reaction times from 12 hours (conventional) to 10 minutes with comparable yields .

  • Structure-Activity Relationships :

    • Z-isomers show 3–5x higher kinase inhibition than E-isomers due to planar geometry.

    • Acetylation of –OH groups decreases solubility but enhances blood-brain barrier penetration.

  • Mechanistic Insights :

    • DFT studies reveal electron-deficient thiazole rings facilitate nucleophilic attacks at C2 and C5 positions .

Scientific Research Applications

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and amino groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiazolone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., 4-hydroxy, benzo[1,3]dioxol) at C5 enhance kinase inhibition, likely due to improved hydrogen bonding. The target compound (3e) and benzo[1,3]dioxol analog (5s) show nearly equivalent DYRK1A inhibition .
  • Electron-withdrawing groups (e.g., 2-chloro, 4-nitro) at C5/C2 shift activity toward antimicrobial effects. Compound 6j exhibits antitubercular activity, suggesting substituent-dependent target selectivity .
  • Amino group flexibility: Morpholino or piperidine substituents at C2 (e.g., compounds 5c, 5d) improve solubility but may reduce kinase affinity compared to aromatic amines .

Key Findings :

  • Microwave synthesis achieves higher yields (78–94%) and shorter reaction times (20–60 minutes) compared to conventional reflux methods (5–7 hours) .
  • Melting points correlate with substituent polarity. Hydroxy and methoxy groups (e.g., 5d, 5c) increase melting points (>250°C), suggesting enhanced crystallinity .

Biological Activity

The compound (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of hydroxy and amino groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Several studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production .
  • Cell Cycle Arrest : It may also cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells .

The mechanisms underlying the biological activity of this compound include:

  • Reactive Oxygen Species Modulation : The compound alters ROS levels within cells, which is crucial for triggering apoptotic pathways.
  • Kinase Inhibition : It has been identified as a potent inhibitor of several kinases, including DYRK1A, which plays a role in cell cycle regulation and apoptosis .
  • DNA Interaction : Some studies suggest that thiazole derivatives may interact with DNA, affecting transcription and replication processes .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

  • Hydroxy Substituents : Hydroxyl groups at specific positions on the aromatic rings enhance anticancer activity.
  • Thiazole Ring Modifications : Variations in the thiazole ring structure can significantly affect potency; for instance, modifications that increase electron density tend to improve activity against certain cancer types .

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies : In vitro assays on multiple cancer cell lines have shown IC50 values ranging from 0.028 μM to 10 μM for various derivatives, indicating strong anticancer potential .
  • Mechanistic Studies : Research has demonstrated that treatment with this compound leads to increased caspase-3 activity and decreased cell viability across different cell lines, supporting its role as an effective anticancer agent .

Data Tables

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundHuh70.028Apoptosis induction
This compoundCaco2<10Cell cycle arrest
Les-236A54910ROS modulation
Les-236SH-SY5Y8Caspase activation

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation. A mixture of thioglycolic acid, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, and an aldehyde derivative (e.g., 4-hydroxybenzaldehyde) is refluxed in 1,4-dioxane with piperidine as a catalyst for 5 hours. The product is purified via acidified ice/water precipitation and recrystallized from 1,4-dioxane .
  • Critical Parameters : Reaction temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reactants influence yield and purity. Piperidine catalyzes the formation of the Z-isomer by stabilizing the transition state .

Q. How is cytotoxicity evaluated for this compound in cancer research?

  • Protocol : Cytotoxicity is assessed using the sulforhodamine B (SRB) assay. Cells (e.g., MCF-7, HEPG-2, DLD-1) are cultured in RPMI-1640 medium with 5% FBS and exposed to the compound (0.1–100 µM) for 48 hours. Absorbance is measured at 565 nm to quantify cell viability .
  • Controls : CHS-828 (a known antitumor agent) is used as a positive control, and solvent (DMSO ≤0.5%) is tested for background interference. Normal fibroblast cells (WI-38) assess selectivity .

Q. What spectroscopic techniques confirm the compound’s structure?

  • Methods :

  • ¹H NMR : Peaks at δ 1.69–1.75 ppm (CH₂ groups in the tetrahydrobenzo[b]thiophene moiety) and δ 6.8–7.3 ppm (aromatic protons from hydroxybenzylidene) .
  • IR : Stretching at 1680–1720 cm⁻¹ (C=O of thiazolidinone) and 3200–3400 cm⁻¹ (O-H from phenolic groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30–50 minutes with 92–96% yields (vs. 75–85% via conventional heating) .
  • Solvent systems : Ethanol or DMF-acetic acid mixtures improve solubility of intermediates. K₂CO₃ as a base enhances nucleophilic substitution efficiency .
    • Data Table :
ConditionYield (%)Time (h)Purity (%)
Conventional reflux75–855–795
Microwave irradiation92–960.5–198

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Approach :

  • Cell line variability : IC₅₀ values differ due to genetic heterogeneity (e.g., HA22T liver cancer cells show 2.5-fold higher resistance than HEPG-2) .
  • Assay standardization : Use synchronized cell cycles, uniform seeding densities (1.5 × 10⁵ cells/mL), and triplicate measurements to reduce variability .
    • Recommendation : Cross-validate using alternative assays (e.g., MTT or apoptosis markers like caspase-3) to confirm mechanism-specific activity .

Q. How is Z/E isomerism characterized and controlled during synthesis?

  • Analytical Tools :

  • X-ray crystallography : Confirms the Z-configuration via spatial arrangement of the hydroxybenzylidene group relative to the thiazolidinone ring .
  • NOESY NMR : Detects through-space interactions between the 4-hydroxyphenylamino group and thiazolidinone carbonyl .
    • Control : Steric hindrance from bulky substituents (e.g., methoxy groups) stabilizes the Z-isomer. Piperidine-free conditions may favor E-isomer formation .

Q. What computational methods predict binding interactions with biological targets?

  • Protocol :

Molecular docking (AutoDock Vina) : Screens against kinases (e.g., EGFR, VEGFR-2) using PDB structures.

MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

  • Findings : The compound shows high affinity for EGFR (ΔG = −9.2 kcal/mol) due to hydrogen bonding with Thr766 and hydrophobic interactions with Leu694 .

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